molecular formula C30H45F3N8O7 B15092683 MM-589 Tfa

MM-589 Tfa

Katalognummer: B15092683
Molekulargewicht: 686.7 g/mol
InChI-Schlüssel: NARXNZHWAWPJIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MM-589 Tfa is a potent inhibitor of WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. It binds to WDR5 with an IC50 of 0.90 nM and inhibits the MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM . This compound is primarily used in scientific research for its ability to inhibit specific protein interactions involved in leukemia.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MM-589 Tfa involves the preparation of a macrocyclic peptidomimetic structure. The synthetic route typically includes the following steps:

    Peptide Coupling: The initial step involves the coupling of amino acids to form a peptide chain.

    Macrocyclization: The peptide chain is then cyclized to form a macrocyclic structure.

    Functionalization: The macrocyclic structure is functionalized with various side chains to enhance its binding affinity and selectivity.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as automated peptide synthesizers and large-scale chromatography are employed to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

MM-589 Tfa undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions can occur at specific functional groups within the macrocyclic structure.

    Substitution: Substitution reactions are possible at various positions on the macrocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activity and binding properties.

Wissenschaftliche Forschungsanwendungen

MM-589 Tfa has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study protein-protein interactions and enzyme inhibition.

    Biology: The compound is employed in cell-based assays to investigate its effects on cell growth and differentiation.

    Medicine: this compound is studied for its potential therapeutic applications in treating leukemia and other cancers.

    Industry: It is used in the development of new drugs and therapeutic agents targeting specific protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    MM-589 (racemic mixture): A racemic mixture of MM-589 Tfa with similar inhibitory properties.

    Ruxolitinib phosphate: A JAK1/2 inhibitor with different molecular targets but similar therapeutic applications.

    Delgocitinib: A JAK inhibitor used in the treatment of inflammatory diseases.

Uniqueness

This compound is unique in its high affinity and selectivity for the WDR5-MLL protein-protein interaction. Unlike other inhibitors, it specifically targets the MLL H3K4 methyltransferase activity, making it a valuable tool in leukemia research and potential therapeutic applications .

Eigenschaften

Molekularformel

C30H45F3N8O7

Molekulargewicht

686.7 g/mol

IUPAC-Name

N-[6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)

InChI-Schlüssel

NARXNZHWAWPJIY-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.